

A Technical Guide to the Physicochemical Properties of Tramadol's Tertiary Metabolites

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Compound of Interest

Compound Name: (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Cat. No.: B015668

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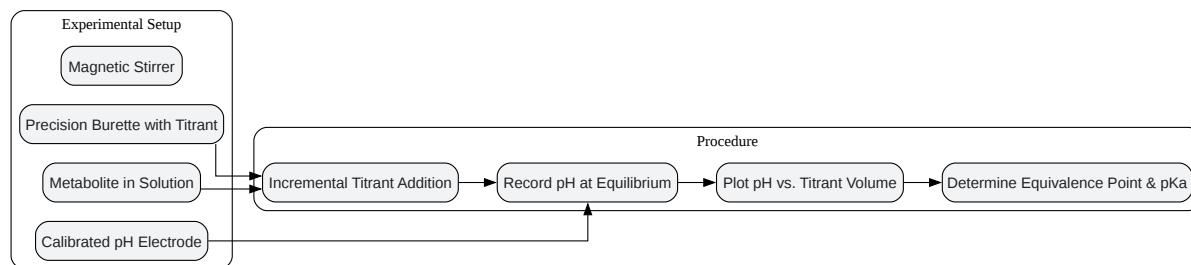
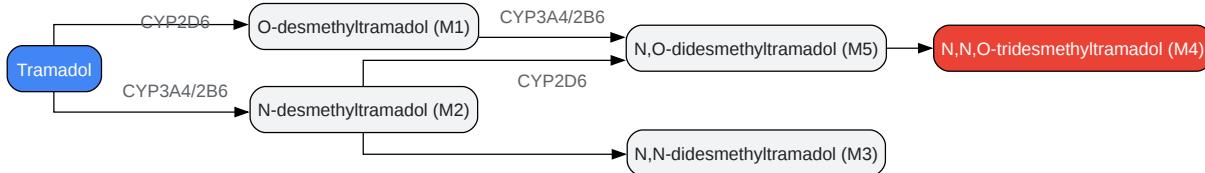
Introduction

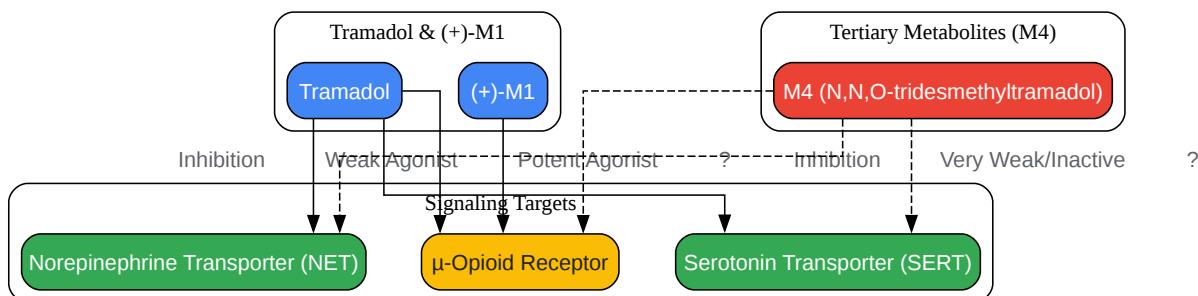
Tramadol, a centrally acting analgesic, undergoes extensive metabolism in the body, leading to a cascade of metabolites with varying pharmacological activities. While the primary and secondary metabolites, particularly O-desmethyltramadol (M1), have been the focus of much research, the physicochemical properties and biological activities of its tertiary metabolites remain less characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of tramadol's tertiary metabolites, details relevant experimental protocols for their determination, and explores their known interactions with signaling pathways. This information is critical for a deeper understanding of tramadol's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

Tramadol Metabolism: A Pathway to Tertiary Metabolites

Tramadol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to the formation of primary, secondary, and tertiary metabolites. The metabolic cascade is initiated by O- and N-demethylation.

The key tertiary metabolite identified is N,N,O-tridesmethyltramadol, sometimes referred to as M4. This metabolite is formed through the further demethylation of secondary metabolites.





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